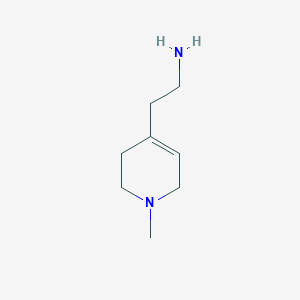
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Reduction: The pyridine ring is then partially reduced to form the 3,6-dihydro-2H-pyridine derivative. This can be achieved using hydrogenation with a suitable catalyst such as palladium on carbon.
Alkylation: The methyl group is introduced via alkylation, often using methyl iodide in the presence of a base.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, typically using ethylamine or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated alkylation systems are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyridine N-oxides.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanol: Similar structure but with an ethanol side chain.
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid: Contains an acetic acid side chain instead of ethanamine.
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Lacks the ethanamine side chain.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
1423117-63-8 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 |
Nom IUPAC |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(2-5-9)4-7-10/h3H,2,4-7,9H2,1H3 |
Clé InChI |
NVKKKSVOSONJJV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CCN |
SMILES canonique |
CN1CCC(=CC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















